3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a 1,2,4-oxadiazole ring, and various substituents such as a fluorobenzyl and a methylthiophenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.
Introduction of the 1,2,4-Oxadiazole Ring: This is achieved through the reaction of hydrazides with nitriles under specific conditions to form the oxadiazole ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazolines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a chlorine substituent instead of fluorine.
3-(4-fluorobenzyl)-7-(3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a methylsulfonyl group instead of methylthio.
Uniqueness
The unique combination of the fluorobenzyl and methylthiophenyl groups in 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione imparts specific chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.
Biological Activity
The compound 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione represents a novel derivative within the quinazoline family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to elucidate the biological activities associated with this specific compound.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a quinazoline core substituted with a fluorobenzyl group and an oxadiazole moiety. Its chemical formula is represented as follows:
Antimicrobial Activity
Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. A study reported that certain derivatives showed moderate activity against both Gram-positive and Gram-negative bacteria. For instance:
- Compound 15 demonstrated inhibition zones of 10–12 mm against Staphylococcus aureus and Escherichia coli, with MIC values around 75 mg/mL .
- The incorporation of oxadiazole and thiadiazol moieties has been linked to enhanced activity against Candida albicans, with some compounds achieving inhibition values of up to 13 mm .
Anticancer Activity
Quinazoline derivatives have also been evaluated for their cytotoxic effects on various cancer cell lines:
- Compound A3 , a related derivative, showed IC50 values of 10 μM against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cells .
- In another study focusing on similar structures, compounds demonstrated IC50 values ranging from 0.33 to 7.10 μM across multiple cancer cell lines, indicating potent antiproliferative effects .
Study 1: Antimicrobial Efficacy
A comparative analysis was performed on several quinazoline derivatives against standard antibiotics. The results highlighted that the novel compounds exhibited superior activity compared to ampicillin in certain strains, particularly in inhibiting Staphylococcus aureus and Candida albicans.
Compound | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Compound 15 | 11 | 80 |
Compound 14a | 12 | 70 |
Ampicillin | 9 | 100 |
Study 2: Anticancer Potential
In vitro studies on the MDA-MB-231 breast cancer cell line revealed that the synthesized quinazoline derivatives could inhibit cell proliferation effectively. The most active compound in this series showed an IC50 value of approximately 0.95 μM.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A3 | PC3 | 10 |
Compound B4 | MCF-7 | 10 |
Compound C1 | MDA-MB-231 | 0.95 |
The biological activity of these compounds can be attributed to their ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. Specifically, they act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial for maintaining DNA structure during replication .
Properties
CAS No. |
1206992-28-0 |
---|---|
Molecular Formula |
C24H17FN4O3S |
Molecular Weight |
460.48 |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O3S/c1-33-18-9-4-15(5-10-18)21-27-22(32-28-21)16-6-11-19-20(12-16)26-24(31)29(23(19)30)13-14-2-7-17(25)8-3-14/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
GKBJPXIFYJAVCN-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
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